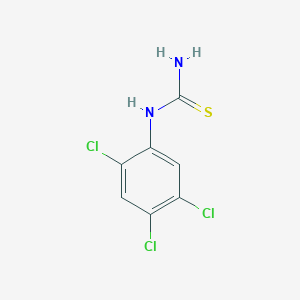

1-(2,4,5-Trichlorophenyl)-2-thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

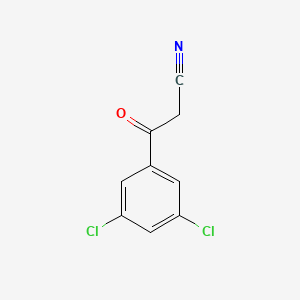

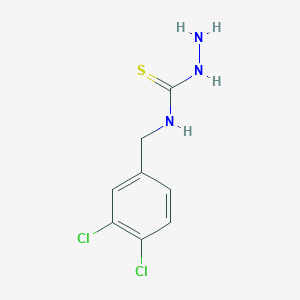

Synthesis Analysis

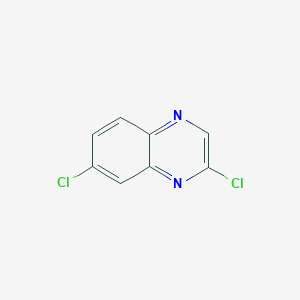

The synthesis of related compounds has been described in the literature . For instance, 2-(5-methyl-1-(2,4,5-trichlorophenyl)-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide was synthesized by adding phenyl isothiocyanate to a solution of an intermediate in ethanol and heating to reflux for 8 hours .Molecular Structure Analysis

The molecular structure of 1-(2,4,5-Trichlorophenyl)-2-thiourea is represented by the linear formula C8H7Cl3N4OS . The molecular weight of this compound is 313.594 .Scientific Research Applications

Synthesis and Characterization

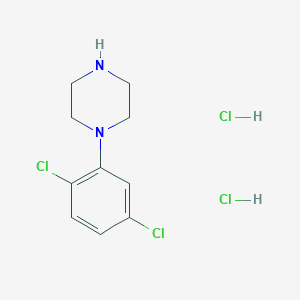

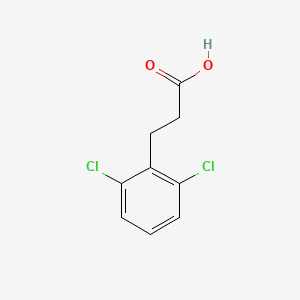

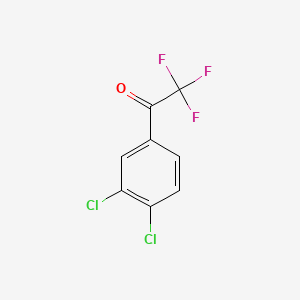

Thiourea derivatives, including 1-(2,4,5-Trichlorophenyl)-2-thiourea, have been synthesized and characterized using various spectroscopic techniques. For instance, Yusof et al. (2010) synthesized and characterized a series of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives, demonstrating the versatility of thioureas in forming structurally diverse compounds (Yusof et al., 2010). Similarly, Rauf et al. (2009) focused on the crystal structure of 1-(2,6-Dichlorobenzoyl)-3-(2,3,5,6-tetrachlorophenyl)thiourea, highlighting the molecular conformations and intramolecular hydrogen bonds that stabilize these compounds (Rauf et al., 2009).

Antimicrobial Activity

Thiourea derivatives exhibit significant antimicrobial activity, making them potential candidates for the development of novel antimicrobial agents. Limban et al. (2011) synthesized acylthioureas and tested their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011). Another study by Limban et al. (2008) on the antimicrobial activity of thioureides derived from 2-(4-Chlorophenoxymethyl)benzoic acid highlighted the specific antimicrobial activities and potential for treating multidrug-resistant infections (Limban et al., 2008).

Enzyme Inhibition and Sensing Applications

Thiourea derivatives are also effective as enzyme inhibitors and sensors. Rahman et al. (2021) found that unsymmetrical thiourea derivatives serve as efficient enzyme inhibitors and mercury sensors, demonstrating the multifunctional applications of these compounds (Rahman et al., 2021). Additionally, Xie et al. (2019) explored the participation of thiourea in [3+2] cycloaddition with donor-acceptor cyclopropanes, leading to the formation of 2-amino-dihydrothiophenes, showcasing the utility of thioureas in synthetic organic chemistry (Xie et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that trichlorophenol, a related compound, has been used as a fungicide and herbicide , suggesting that it may interact with enzymes or proteins essential for the growth and survival of fungi and plants.

Biochemical Pathways

Trichlorophenol, a structurally related compound, is known to be involved in the production of 2,4,5-trichlorophenoxyacetic acid (2,4,5-t) and hexachlorophene . This suggests that 1-(2,4,5-Trichlorophenyl)-2-thiourea might also interfere with similar biochemical pathways.

Result of Action

It is known that trichlorophenol, a related compound, can cause irritation of the skin, eyes, nose, and throat in humans . It can also lead to a decrease in activity, motor weakness, convulsive seizures, and damage to the lungs, kidneys, and liver .

Action Environment

The action, efficacy, and stability of 1-(2,4,5-Trichlorophenyl)-2-thiourea can be influenced by various environmental factors . For instance, trichlorophenol, a related compound, is known to be highly soluble in water and slightly mobile in soil systems . This suggests that the action of 1-(2,4,5-Trichlorophenyl)-2-thiourea might also be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.

properties

IUPAC Name |

(2,4,5-trichlorophenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3N2S/c8-3-1-5(10)6(2-4(3)9)12-7(11)13/h1-2H,(H3,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDSQLVNGCCGMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375297 |

Source

|

| Record name | 1-(2,4,5-Trichlorophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4,5-Trichlorophenyl)-2-thiourea | |

CAS RN |

90617-76-8 |

Source

|

| Record name | 1-(2,4,5-Trichlorophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90617-76-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.